molecular formula C12H14FNO4 B2354499 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid CAS No. 1184472-44-3

3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid

Cat. No.: B2354499
CAS No.: 1184472-44-3
M. Wt: 255.245
InChI Key: PEZSGCBQTNYZCL-UHFFFAOYSA-N
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Description

“3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid” is a chemical compound with the molecular formula C12H14FNO4 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 255.25 .

Scientific Research Applications

Synthesis and Characterization

  • Asymmetric Synthesis of β-Amino Acid Derivatives : 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid derivatives are used in the asymmetric synthesis of β-amino acid derivatives. This process involves highly stereoselective conjugate additions and deprotection procedures to create unsaturated molecules (Davies, Fenwick, & Ichihara, 1997).

  • Creation of Molecular Hybrids : Modified derivatives of 4-Tert-butylbenzoic acid (similar in structure to this compound) are used to create novel molecular hybrid materials. These materials exhibit strong luminescence and are involved in effective intramolecular energy transfer (Yan & Zhao, 2005).

  • Development of Fluorescent Amino Acid Derivatives : this compound is involved in the synthesis of fluorescent amino acid derivatives. These derivatives are used for sensitive analytical probes in peptide studies, showcasing high quantum yield of fluorescence (Szymańska, Wegner, & Łankiewicz, 2003).

Chemical Properties and Interactions

  • Study of Steric Effects : Research on compounds structurally related to this compound, like 2-tert-butylbenzoic acid, provides insights into steric effects and steric inhibition of resonance. This study helps understand how molecular structure influences chemical properties and interactions (Böhm & Exner, 2001).

  • Catalytic Applications : N-tert-Butoxycarbonylation of amines, a process relevant to the synthesis of compounds like this compound, demonstrates the efficiency and environmental benignity of certain catalysts. This is vital for developing more sustainable and effective synthetic methods (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

  • Molecular Assembly and Hydrogen Bonding : Compounds like 4-tert-butylbenzoic acid, which are structurally related to this compound, are used in studies of molecular self-assembly and hydrogen bonding. This research is important for understanding and designing new molecular arrays and materials (Armstrong et al., 2002).

Safety and Hazards

The safety information available indicates that “3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

Mechanism of Action

Properties

IUPAC Name

4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZSGCBQTNYZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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